7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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Overview
Description
7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains a pyridine ring fused with an oxazine ring The presence of a fluorine atom at the 7th position of the pyridine ring adds unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the fluorine atom, resulting in different chemical properties.
7-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:
Uniqueness
The presence of the fluorine atom in 7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H5FN2O2 |
---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
7-fluoro-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H5FN2O2/c8-4-1-5-7(9-2-4)10-6(11)3-12-5/h1-2H,3H2,(H,9,10,11) |
InChI Key |
QUHCIXYVVCRRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=N2)F |
Origin of Product |
United States |
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